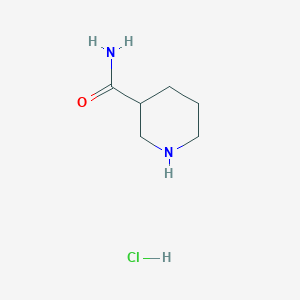

Piperidine-3-carboxamide hydrochloride

Overview

Description

Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its potential therapeutic applications, particularly in the treatment of osteoporosis and other bone-related diseases .

Mechanism of Action

Target of Action

Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been noted to interact with various targets, leading to a range of biological effects . For instance, some piperidine derivatives have been found to exhibit anticancer potential . They regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Biochemical Pathways

For instance, they have been found to regulate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression .

Pharmacokinetics

The compound’s physicochemical properties such as solubility and lipophilicity, which can influence its bioavailability, have been reported .

Result of Action

Piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects . They have been observed to have therapeutic potential against various types of cancers when used alone or in combination with other drugs .

Action Environment

It’s worth noting that the synthesis and reactions of piperidine derivatives can be influenced by various factors, including temperature and the presence of other reagents .

Biochemical Analysis

Biochemical Properties

Piperidine-3-carboxamide hydrochloride, like other piperidine derivatives, is believed to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Cellular Effects

This compound is expected to have significant effects on various types of cells and cellular processes. For instance, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in prostate cancer cells, piperidine treatment has been found to inhibit PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects

Dosage Effects in Animal Models

One compound (AP163) containing a piperidine core displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats .

Metabolic Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting they may interact with various enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, which is a vital strategy for constructing the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives using catalysts such as rhodium or nickel .

Industrial Production Methods

Industrial production of this compound often employs hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxides using oxidizing agents.

Reduction: Hydrogenation to form piperidine derivatives.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with rhodium or nickel catalysts.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and spiropiperidines, which have significant pharmacological activities .

Scientific Research Applications

Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Piperidine: A basic structure with similar pharmacological properties.

Pyrrolidine: Another nitrogen-containing heterocycle with diverse biological activities.

Piperazine: Known for its use in anti-parasitic drugs.

Uniqueness

Piperidine-3-carboxamide hydrochloride is unique due to its specific inhibitory action on cathepsin K, making it a promising candidate for treating bone-related diseases. Its ability to interact with multiple signaling pathways also sets it apart from other piperidine derivatives .

Biological Activity

Piperidine-3-carboxamide hydrochloride, a compound derived from the piperidine scaffold, has garnered significant attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Research indicates that this compound interacts with multiple neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Notably, it has been shown to influence dopamine and serotonin pathways, which are critical in the treatment of mood disorders and neurodegenerative diseases.

Antiproliferative Activity

One of the most compelling aspects of this compound is its antiproliferative activity against cancer cells. A study focused on N-arylpiperidine-3-carboxamide derivatives demonstrated significant senescence-inducing effects in human melanoma A375 cells. The lead compound exhibited an effective concentration (EC50) of 1.24 μM for inducing senescence and an inhibitory concentration (IC50) of 0.88 μM for reducing cell viability .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound ID | EC50 (μM) | IC50 (μM) | Cell Line |

|---|---|---|---|

| 1 | 1.24 | 0.88 | A375 (Melanoma) |

| 2 | 2.45 | 1.10 | A375 (Melanoma) |

| 3 | 1.75 | 0.95 | A375 (Melanoma) |

Structure-Activity Relationships (SAR)

The biological activity of Piperidine-3-carboxamide derivatives is highly dependent on their structural features. Modifications to the piperidine ring and side chains can significantly alter their pharmacological properties. For instance, the introduction of a benzylamine group in certain derivatives has been linked to enhanced inhibitory activity against cathepsin K, an enzyme implicated in bone resorption .

Table 2: Structure-Activity Relationships

| Compound ID | Structural Feature | IC50 (μM) | Activity Type |

|---|---|---|---|

| F-12 | Benzylamine group | 13.52 | Cathepsin K Inhibition |

| H-9 | 4-Chloro substitution | 20.46 | Anti-bone Resorption |

| H-7 | Electron-withdrawing group | 15.00 | Cathepsin K Inhibition |

Case Study: Melanoma Treatment

In a high-throughput screening study, N-arylpiperidine-3-carboxamide derivatives were evaluated for their potential as senescence-inducing agents in melanoma treatment. The results indicated that certain compounds could selectively induce senescence in cancer cells without significant cytotoxicity to normal cells, highlighting their therapeutic potential in oncology .

Case Study: Bone Resorption Inhibition

Another study focused on the anti-bone resorption activity of novel piperidine derivatives found that specific modifications led to compounds with comparable efficacy to established treatments like MIV-711. The findings suggest that these derivatives could serve as promising candidates for osteoporosis treatment .

Properties

IUPAC Name |

piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTXRLSQNMCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696407 | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019852-04-0, 828300-58-9 | |

| Record name | 3-Piperidinecarboxamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.